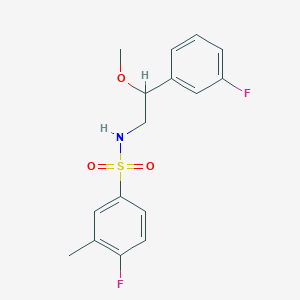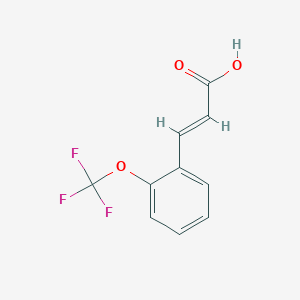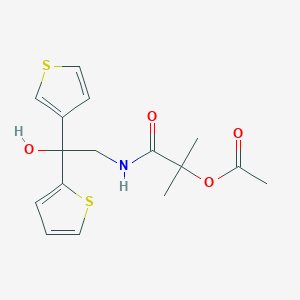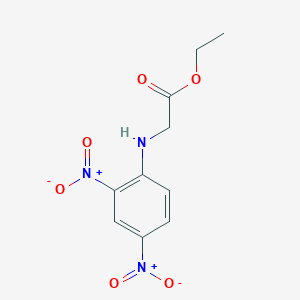![molecular formula C17H25N3OS B2412491 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide CAS No. 392320-84-2](/img/structure/B2412491.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is a compound that features a unique combination of an adamantyl group and a 1,3,4-thiadiazole ring. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule. The 1,3,4-thiadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction using an adamantyl halide.
Formation of the final compound: The final step involves the reaction of the intermediate with N-methylbutanamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The adamantyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases due to its unique structural properties.
Industry: The compound can be used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity of the molecule, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(1-adamantyl)-1,3,4-thiadiazole derivatives
Uniqueness
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is unique due to the presence of both the adamantyl group and the 1,3,4-thiadiazole ring. This combination imparts enhanced stability, lipophilicity, and a broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFIWUQQJZSBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)


![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/new.no-structure.jpg)


